4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 2,4-dimethoxyphenyl group, while the pyrrolidinone nitrogen is attached to a 4-methylphenyl group. Its molecular formula is C₂₁H₂₁N₃O₅, with a molecular weight of 395.4 g/mol . The 2,4-dimethoxy and 4-methyl substituents contribute to its physicochemical profile, balancing lipophilicity and solubility.
Properties
IUPAC Name |
4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-4-6-15(7-5-13)24-12-14(10-19(24)25)21-22-20(23-28-21)17-9-8-16(26-2)11-18(17)27-3/h4-9,11,14H,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGIZDLZODMML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. The process may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyrrolidin-2-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of production method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural Variations in Key Analogs
The following table summarizes structural analogs and their distinguishing features:
Impact of Substituents on Physicochemical Properties
- Methoxy vs. Methyl : Replacement of 4-methylphenyl with 4-methoxyphenyl (as in ) increases polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability.
- Heterocyclic Modifications : The triazolopyrimidine core in introduces additional hydrogen-bonding sites, likely shifting biological activity toward kinase or protease inhibition.
Biological Activity
The compound 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one is a derivative of the oxadiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.46 g/mol. The structure features a pyrrolidinone ring linked to an oxadiazole moiety and substituted phenyl groups, which are critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The oxadiazole moiety is known to interact with various cellular targets, leading to apoptosis in cancer cells. In vitro studies have shown that compounds similar to our target compound can induce cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 0.12 μM to 2.78 μM .
- Case Study : A derivative of the oxadiazole scaffold was reported to increase p53 expression levels and caspase-3 cleavage in MCF-7 cells, indicating its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 0.65 | Apoptosis via p53 pathway |
| 2 | A549 | 1.5 | Cell cycle arrest |
| 3 | HeLa | 2.41 | Apoptosis induction |
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Broad Spectrum : Oxadiazole derivatives have been shown to possess activity against various bacteria and fungi. The presence of the dimethoxyphenyl group enhances its lipophilicity, facilitating membrane penetration .
- Research Findings : In vitro assays indicated that certain oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are valuable in therapeutic applications:
Q & A
Q. What are the recommended synthetic routes for 4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one?
- Methodological Answer : The compound’s oxadiazole core can be synthesized via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under microwave-assisted conditions to enhance yield and reduce reaction time. For example, details the use of structure-guided design for oxadiazole-containing inhibitors, emphasizing the importance of protecting group strategies (e.g., methoxy groups) and purification via column chromatography with gradients of ethyl acetate/hexane. Post-synthetic characterization should include -NMR, -NMR, and HRMS to confirm regioselectivity and purity .
Q. How should researchers approach structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. highlights the use of SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly for the oxadiazole-pyrrolidinone scaffold. Complementary techniques like IR spectroscopy (to confirm carbonyl groups) and -NMR (to verify methoxy and methylphenyl substituents) should be employed. For non-crystalline samples, DFT-based computational modeling can predict bond angles and torsional strain .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer : SAR studies should focus on modifying the 2,4-dimethoxyphenyl and 4-methylphenyl substituents to assess their impact on target binding. demonstrates that fluorination or introduction of electron-withdrawing groups (e.g., nitro) on the aryl rings can enhance lipophilicity and metabolic stability. In vitro assays (e.g., enzyme inhibition in human whole blood) should be paired with computational docking (using software like AutoDock Vina) to correlate substituent effects with activity. Dose-response curves and IC values must be validated across multiple replicates to ensure reproducibility .
Q. How can contradictory solubility data be resolved in preformulation studies?
- Methodological Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. ’s split-plot experimental design can be adapted to test solubility across solvents (e.g., DMSO, ethanol, buffers at pH 6.5) under controlled temperature and agitation. Statistical tools like ANOVA should analyze variability between batches .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer : Apply the framework from ’s INCHEMBIOL project:
- Abiotic studies : Measure hydrolysis half-life in aqueous buffers (pH 4–9) and photodegradation under UV light.
- Biotic studies : Use OECD 301F biodegradation tests with activated sludge.
- Toxicity assays : Conduct Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) to determine EC values. LC-MS/MS quantifies residual concentrations in environmental matrices .
Q. How can computational modeling predict metabolic pathways and cytochrome P450 interactions?
- Methodological Answer : Use in silico tools like MetaSite or GLORYx to predict Phase I/II metabolism sites (e.g., demethylation of methoxy groups). Molecular dynamics simulations (AMBER or GROMACS) can model binding affinities to CYP3A4/2D6 isoforms, as highlighted in ’s DMPK profiling. Cross-validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and UPLC-HRMS metabolite identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
